molecular formula C21H23N3OS B3298334 3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide CAS No. 897454-61-4

3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide

Cat. No.: B3298334
CAS No.: 897454-61-4
M. Wt: 365.5 g/mol
InChI Key: DHKVDBPCDHBKEA-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide is a complex organic compound that features a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide typically involves multi-step organic reactions. The initial steps often include the formation of the imidazole ring, followed by the introduction of the sulfanyl group and subsequent attachment to the benzamide core. Common reagents used in these reactions include imidazole, 4-methylphenyl derivatives, and various sulfur-containing compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
  • 3,5-dimethyl-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide

Uniqueness

3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the sulfanyl-imidazole moiety provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

3,5-dimethyl-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-14-4-6-17(7-5-14)19-13-23-21(24-19)26-9-8-22-20(25)18-11-15(2)10-16(3)12-18/h4-7,10-13H,8-9H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKVDBPCDHBKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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